1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The presence of the quinoline nucleus in this compound contributes to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide typically involves the reaction of 6-chloroquinoline-2-carboxylic acid with piperidine-4-carboxamide under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline nucleus is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial, antiviral, and anticancer activities .
Comparison with Similar Compounds
1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine also contains a quinoline nucleus but differs in its side chain structure.
Quinoline-2-carboxamide: Similar in structure but lacks the piperidine moiety, which may affect its biological activity.
2-chloroquinoline: Another quinoline derivative with antimicrobial properties but differs in its substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the quinoline and piperidine moieties, which contribute to its diverse biological activities .
Properties
IUPAC Name |
1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-12-2-3-13-11(9-12)1-4-14(18-13)19-7-5-10(6-8-19)15(17)20/h1-4,9-10H,5-8H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKQMFJTKPLIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=C2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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